3-(4-chlorophenyl)-11-(2-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
CAS No.:
Cat. No.: VC10236855
Molecular Formula: C25H20ClFN2O
Molecular Weight: 418.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H20ClFN2O |
|---|---|
| Molecular Weight | 418.9 g/mol |
| IUPAC Name | 9-(4-chlorophenyl)-6-(2-fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
| Standard InChI | InChI=1S/C25H20ClFN2O/c26-17-11-9-15(10-12-17)16-13-22-24(23(30)14-16)25(18-5-1-2-6-19(18)27)29-21-8-4-3-7-20(21)28-22/h1-12,16,25,28-29H,13-14H2 |
| Standard InChI Key | RQHGJFAEUHOWSW-UHFFFAOYSA-N |
| SMILES | C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=CC=C4F)C5=CC=C(C=C5)Cl |
| Canonical SMILES | C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=CC=C4F)C5=CC=C(C=C5)Cl |
Introduction
Chemical Structure and Nomenclature
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 9-(4-chlorophenyl)-6-(2-fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1, benzodiazepin-7-one, reflecting its bicyclic diazepinone scaffold substituted with halogenated aryl groups. Its molecular formula, C25H20ClFN2O, corresponds to a molecular weight of 418.9 g/mol. The structure integrates:
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A dibenzo[b,e] diazepin-1-one core (two benzene rings fused to a seven-membered diazepinone ring).
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A 4-chlorophenyl group at position 9.
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A 2-fluorophenyl group at position 6.
Structural Features and Stereochemistry
The diazepinone core adopts a boat-like conformation due to partial saturation of the seven-membered ring, which influences its interaction with biological targets. The chloro and fluoro substituents enhance lipophilicity and electronic effects, potentially improving membrane permeability and target binding.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | Not publicly disclosed | |
| Molecular Formula | C25H20ClFN2O | |
| Molecular Weight | 418.9 g/mol | |
| SMILES | C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=CC=C4F)C5=CC=C(C=C5)Cl | |
| InChIKey | RQHGJFAEUHOWSW-UHFFFAOYSA-N |
Synthesis and Characterization
Analytical Characterization
Post-synthesis characterization likely employs:
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Nuclear Magnetic Resonance (NMR): 1H, 13C, and 19F NMR to confirm substituent positions and ring saturation.
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High-Resolution Mass Spectrometry (HRMS): Verifying molecular weight and fragmentation patterns.
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X-ray Crystallography: Resolving stereochemistry and crystal packing, though no such data are currently available.
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Condensation | o-Phenylenediamine, diketone, HCl | Form diazepinone core |
| 2 | Friedel-Crafts Alkylation | AlCl3, 4-chlorobenzoyl chloride | Introduce 4-chlorophenyl group |
| 3 | Suzuki-Miyaura Coupling | Pd(PPh3)4, 2-fluorophenylboronic acid | Attach 2-fluorophenyl substituent |
Physicochemical Properties
Predicted Physicochemical Parameters
Though experimental data are scarce, analogous compounds exhibit:
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Boiling Point: ~580°C (extrapolated from similar dibenzodiazepinones) .
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Density: ~1.4 g/cm³, typical for polycyclic aromatic systems .
Solubility and Stability
The compound’s low solubility in aqueous media (predicted logP ~3.8) suggests suitability for lipid-rich biological environments. Stability under physiological conditions remains unverified but may depend on the lability of the lactam ring.
Biological Activity and Mechanistic Insights
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